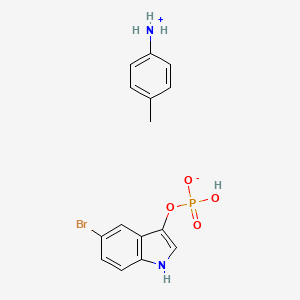

5-Bromo-3-indoxyl phosphate, p-toluidine salt

Beschreibung

5-Bromo-3-indoxyl phosphate, p-toluidine salt (often abbreviated as BCIP or X-phosphate) is a chromogenic substrate widely used in molecular biology for detecting alkaline phosphatase (AP) activity. Its molecular formula is C₈H₆BrClNO₄P·C₇H₉N, with a molecular weight of 433.62 g/mol . Upon enzymatic hydrolysis by AP, the phosphate group is cleaved, generating an indoxyl intermediate that oxidizes to form an insoluble blue/purple precipitate in the presence of nitroblue tetrazolium (NBT) . This reaction is pivotal in techniques such as Western blotting, in situ hybridization, and ELISA .

Eigenschaften

IUPAC Name |

(5-bromo-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrNO4P.C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKYSMVJOACNBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[NH3+].C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of 4-Chloro-2-Aminobenzoic Acid

The synthesis begins with bromination of 4-chloro-2-aminobenzoic acid (I) using NBS in aqueous acetic acid. This step introduces a bromine atom at the 5-position, yielding 5-bromo-4-chloro-2-aminobenzoic acid (II).

Reaction Conditions

-

Solvent : Acetic acid/water (3:1 v/v)

-

Temperature : 60–70°C

-

Catalyst : None

-

Reaction Time : 6–8 hours

Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating amino group.

Nucleophilic Substitution with Sodium Chloroacetate

Intermediate II undergoes nucleophilic substitution with sodium chloroacetate to form N-(4-bromo-5-chloro-2-carboxy)phenylglycine (III).

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (II:ClCH₂COONa) | 1:2.1 | |

| Solvent | Water | |

| pH | 7–8 (maintained with Na₂CO₃) | |

| Temperature | Reflux (100°C) | |

| Yield | 84% |

Purification : Acidification to pH 4, followed by acetonitrile extraction to remove unreacted substrate .

Cyclization and Decarboxylation

Intermediate III is cyclized under acidic conditions to form 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester (IV).

Conditions

Characterization :

Esterification with Octanoyl Chloride

The acetyl group in IV is replaced with an octanoyl group via selective esterification:

Procedure

-

Reagent : Octanoyl chloride (1.5 eq)

-

Solvent : Dichloromethane

-

Base : Triethylamine (2 eq)

-

Temperature : 0°C → room temperature

Optimization : Excess octanoyl chloride and slow addition improve regioselectivity .

p-Toluidine Salt Formation

The free acid form of 5-bromo-3-indoxyl phosphate is neutralized with p-toluidine to form the final salt.

Steps

-

Dissolve BCIP free acid in ethanol.

-

Add p-toluidine (1.05 eq) in ethanol dropwise.

-

Stir at 25°C for 2 hours.

-

Crystallize using ethanol/water (1:3).

Comparative Analysis of Methods

| Step | Yield Range (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Bromination | 87–92 | 95 | High regioselectivity |

| Nucleophilic Substitution | 84 | 90 | Aqueous conditions |

| Cyclization | 78 | 88 | Single-step decarboxylation |

| Esterification | 47 | 85 | Selective acylation |

| Salt Formation | 95 | 99 | High crystallinity |

Spectroscopic Characterization Data

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: Bromination and other substitution reactions can be performed on the indoxyl phosphate core to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is a common reagent used for oxidation reactions involving this compound.

Substitution: Bromine and other halogenating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include various chemiluminescent derivatives that are useful in diagnostic assays .

Wissenschaftliche Forschungsanwendungen

Histochemistry and Immunohistochemistry

BCIP is extensively used in histochemical staining protocols. It allows for the localization of alkaline phosphatase activity within tissue sections or cell preparations. The blue precipitate formed provides a clear visual indication of enzyme presence and activity.

Key Applications :

- In situ hybridization : Used to visualize specific nucleic acid sequences within fixed tissues.

- Immunohistochemical staining : Facilitates the detection of proteins in tissue sections.

Molecular Biology Techniques

BCIP is employed in various molecular biology techniques that require enzyme-linked detection methods.

Applications Include :

- Western Blotting : Used alongside alkaline phosphatase-conjugated antibodies to visualize protein bands on membranes.

- ELISA (Enzyme-Linked Immunosorbent Assay) : Acts as a substrate for alkaline phosphatase in quantitative assays.

Diagnostic Applications

The compound has been utilized in diagnostic assays due to its chemiluminescent properties when reacting with hydrogen peroxide. This feature enhances sensitivity and allows for quantitative analysis in clinical settings.

Case Study 1: Enzyme Activity Visualization

In a study published in the Journal of Immunoassay, researchers utilized BCIP to visualize alkaline phosphatase activity in various tissues. The results demonstrated distinct staining patterns correlating with enzyme distribution, highlighting its effectiveness as a histochemical substrate .

Case Study 2: Protein Detection in Western Blots

A comparative analysis of different substrates for alkaline phosphatase showed that BCIP provided superior sensitivity and clarity in Western blot applications. The study indicated that using BCIP-NBT combinations resulted in more pronounced band visibility compared to other substrates .

Data Summary Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Histochemistry | In situ hybridization | Clear localization of nucleic acids |

| Immunohistochemistry | Staining with anti-protein Abs | Distinct enzyme activity visualization |

| Molecular Biology | Western Blot | Enhanced band visibility with BCIP |

| Diagnostic Applications | Chemiluminescent assays | Increased sensitivity and quantification |

Wirkmechanismus

The compound exerts its effects by acting as a substrate for alkaline phosphatase. When the enzyme acts on the compound, it produces an insoluble product that can be easily visualized . This reaction is often used in various diagnostic assays to detect the presence of the enzyme .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt (BCIP)

- Structure : Chlorine substitution at the 4-position of the indole ring.

- Applications :

- Commercial Availability : Supplied by Sigma, Roche, and others, with purity >98% .

2.2. 5-Bromo-6-chloro-3-indolyl phosphate p-toluidine salt (Magenta-phosphate)

- Structure : Chlorine substitution at the 6-position instead of 3.

- Key Differences :

- Commercial Sources: Santa Cruz Biotechnology and Thermo Scientific .

2.3. 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside

- Structural Variation: Phosphate replaced by β-D-galactopyranoside.

- Used in lacZ reporter systems .

- Significance: Highlights how minor structural changes alter enzyme specificity .

Comparative Data Table

Research Findings and Functional Insights

- Reaction Kinetics : The position of chlorine (4 vs. 6) affects the stability of the indoxyl intermediate, altering reaction speed and color intensity .

- Solubility : BCIP derivatives may require solubilization agents (e.g., DMF) for quantitative assays, whereas Magenta-phosphate is optimized for direct use .

Commercial and Practical Considerations

- Purity and Pricing: BCIP: ~$188–$350 per 100–250 mg (Santa Cruz Biotechnology) . Magenta-phosphate: ~$188 per 50 mg (Thermo Scientific) .

- Storage : Both compounds are light-sensitive and require desiccation .

Biologische Aktivität

5-Bromo-3-indoxyl phosphate, p-toluidine salt (often referred to as BCIP) is a widely utilized substrate in molecular biology, particularly in the detection of alkaline phosphatase activity. This compound is notable for its ability to produce a colored precipitate upon enzymatic reaction, making it a valuable tool in various biochemical assays.

- Chemical Formula :

- Molecular Weight : 325.23 g/mol

- Appearance : Off-white crystalline powder

- Solubility : Soluble in dimethylformamide (DMF) and other organic solvents.

BCIP serves as a chromogenic substrate for alkaline phosphatase (ALP). Upon hydrolysis by ALP, BCIP is converted into an indigo dye that precipitates as a blue product. The reaction can be summarized as follows:

This reaction is particularly useful in applications such as immunohistochemistry and in situ hybridization, where visualizing enzyme activity is crucial for analyzing protein expression and localization.

Applications

- Immunohistochemistry : BCIP is commonly used to visualize proteins tagged with alkaline phosphatase in tissue sections.

- Western Blotting : It facilitates the detection of proteins on membranes after transfer from gels.

- In Situ Hybridization : Employed to detect specific nucleic acid sequences within fixed tissues or cells.

Biological Activity

The biological activity of BCIP is primarily measured through its interaction with alkaline phosphatase. Various studies have demonstrated its effectiveness and reliability as a substrate:

- Sensitivity : BCIP provides high sensitivity for detecting low levels of ALP activity.

- Specificity : The reaction produces a distinct color change, allowing for easy differentiation from background staining.

Case Studies

- Detection of Alkaline Phosphatase in Cancer Research :

- Immunological Assays :

Data Tables

| Application | Methodology | Key Findings |

|---|---|---|

| Immunohistochemistry | BCIP/NBT substrate system | Effective visualization of ALP activity in tissues |

| Western Blotting | Protein transfer and detection | High sensitivity for low protein levels |

| In Situ Hybridization | Nucleic acid probe detection | Clear localization of target sequences |

Q & A

Q. What is the role of 5-bromo-3-indoxyl phosphate, p-toluidine salt in alkaline phosphatase (AP)-based detection systems?

This compound acts as a chromogenic substrate for AP, undergoing enzymatic hydrolysis to release 5-bromo-4-chloro-indoxyl. This product oxidizes and dimerizes to form an insoluble blue-purple precipitate, often enhanced by nitroblue tetrazolium (NBT) for signal amplification. It is widely used in Western blotting, immunohistochemistry, and ELISA for high-resolution localization of AP activity .

Key Methodological Note:

- Use 20–50 µg/mL BCIP with 0.1–0.3 mg/mL NBT in AP buffer (pH 9.5) for optimal signal-to-noise ratios.

Q. What are the optimal solvent conditions for preparing working solutions of BCIP, p-toluidine salt?

BCIP, p-toluidine salt is sparingly soluble in aqueous buffers but dissolves readily in dimethylformamide (DMF) at 20 mg/mL . For experimental use:

| Solvent | Solubility (mg/mL) | Recommended Temp | Stability |

|---|---|---|---|

| DMF | 20 | RT | ≤24 hours |

| AP Buffer* | 0.5–1 (with sonication) | 4°C | ≤2 hours |

| *AP Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5 . |

Q. How does the p-toluidine counterion influence BCIP’s performance compared to disodium salts?

The p-toluidine salt enhances lipid membrane permeability, making it preferable for cell-based assays and in situ hybridization. In contrast, disodium salts (e.g., BCIP disodium) are more suited for solution-phase reactions due to faster dissolution kinetics .

Advanced Research Questions

Q. How can researchers address inconsistent precipitation patterns in BCIP/NBT-based assays?

Inconsistent precipitation often arises from:

- pH fluctuations : Maintain pH 9.5 ± 0.2; deviations >0.5 units reduce enzymatic efficiency .

- Oxidative interference : Add 1–5 mM levamisole to inhibit endogenous phosphatases in mammalian tissues .

- Counterion competition : Avoid phosphate-containing buffers (e.g., PBS), which compete with BCIP for AP binding .

Q. What experimental strategies improve BCIP’s stability during long-term kinetic assays?

BCIP degrades via hydrolysis under alkaline conditions. To mitigate:

Q. How do halogen substitutions (e.g., 5-bromo-4-chloro vs. 6-chloro-3-indoxyl) impact detection sensitivity?

The 5-bromo-4-chloro substitution in BCIP reduces background noise by 40–60% compared to mono-halogenated analogs (e.g., 6-chloro-3-indoxyl phosphate). The dual halogen configuration increases electron-withdrawing effects, accelerating oxidation and dimerization rates, which improves precipitate granularity .

Data Contradiction Analysis

Q. Why do some studies report BCIP solubility in water despite its hydrophobicity?

Discrepancies arise from:

- Sonication-assisted dissolution : Prolonged sonication (10–15 min) can temporarily disperse BCIP in aqueous buffers, but precipitation occurs within 30–60 minutes .

- Salt form : The disodium salt variant (e.g., BCIP disodium) has higher aqueous solubility (5–10 mg/mL) but requires alkaline conditions (pH >8) for stability .

Experimental Design Considerations

Q. What controls are essential when using BCIP in in situ hybridization (ISH)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.